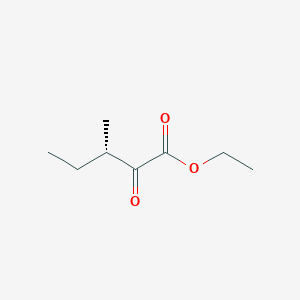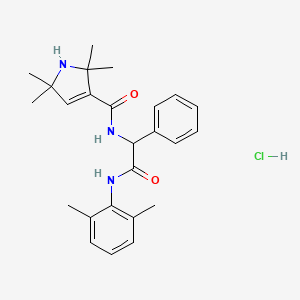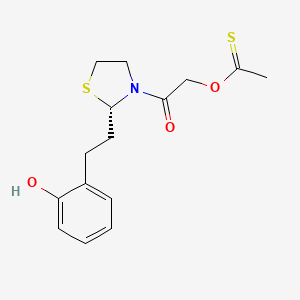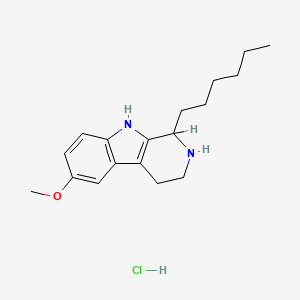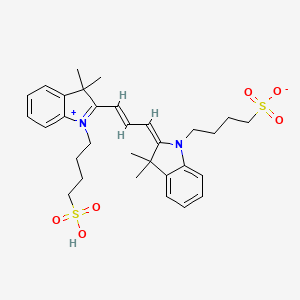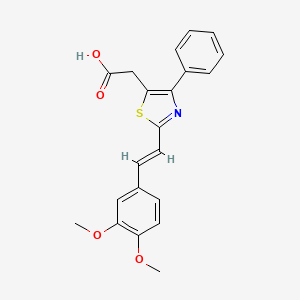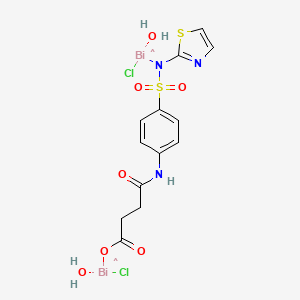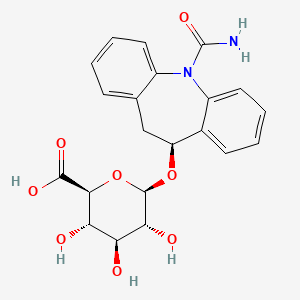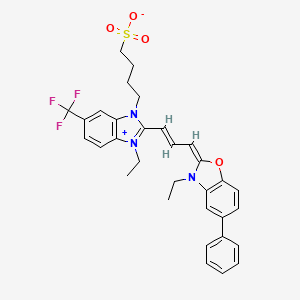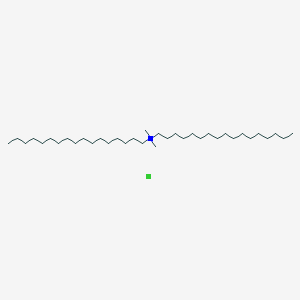
Diheptadecyldimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptadecyldimethylammonium chloride is a quaternary ammonium compound characterized by its long alkyl chains and a positively charged nitrogen atom. This compound is known for its surfactant properties and is widely used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diheptadecyldimethylammonium chloride can be synthesized through the reaction of heptadecylamine with methyl chloride in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the quaternary ammonium salt. The reaction can be represented as follows:
Heptadecylamine+Methyl chloride→Diheptadecyldimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diheptadecyldimethylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the quaternary ammonium compound into secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or silver nitrate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce different quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Diheptadecyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of surfactants, detergents, and fabric softeners.
Wirkmechanismus
The mechanism of action of diheptadecyldimethylammonium chloride primarily involves its interaction with microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This compound can also induce oxidative stress within microbial cells, further contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research for its surfactant properties.
Uniqueness
Diheptadecyldimethylammonium chloride is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting microbial cell membranes. This compound’s specific structure allows for a broader range of applications compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
1118-41-8 |
|---|---|
Molekularformel |
C36H76ClN |
Molekulargewicht |
558.4 g/mol |
IUPAC-Name |
di(heptadecyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C36H76N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(3,4)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-36H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XUFQMVCXVFAWAM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


